

A Comparative Guide to the Biochemical and Cellular Effects of GSK4027

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Compound of Interest

Compound Name: GSK 4027

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GSK4027 is a potent and selective chemical probe for the bromodomains of p300/CBP-associated factor (PCAF) and general control nonderepressible 5 (GCN5), two closely related histone acetyltransferases (HATs) implicated in a variety of cellular processes, including gene transcription, DNA repair, and inflammation.[1] Understanding the distinct biochemical and cellular effects of this inhibitor is crucial for its effective use in elucidating the biological functions of PCAF and GCN5 and for its potential therapeutic applications. This guide provides a comprehensive comparison of the in vitro and in-cell activities of GSK4027, supported by experimental data and detailed methodologies.

Biochemical Profile: Potent and Selective Inhibition of PCAF/GCN5 Bromodomains

At the biochemical level, GSK4027 demonstrates high-affinity binding to the bromodomains of PCAF and GCN5. This interaction prevents the recognition of acetylated lysine residues on histone and non-histone proteins, thereby inhibiting the recruitment of PCAF/GCN5-containing complexes to chromatin.

Quantitative Biochemical Data for GSK4027

Target	Assay Type	Metric	Value	Reference
PCAF	TR-FRET	IC50	40 nM	[1]
PCAF	BROMOscan	Ki	1.4 nM	[1]
GCN5	BROMOscan	Ki	1.4 nM	[1]

The high potency of GSK4027 is complemented by its exceptional selectivity. It exhibits a greater than 18,000-fold selectivity for PCAF/GCN5 over the bromodomain and extra-terminal (BET) family of proteins and more than 70-fold selectivity against a broader panel of bromodomains.[\[1\]](#)

Selectivity Profile of GSK4027

Bromodomain Family	Selectivity vs. PCAF/GCN5	Reference
BET Family	>18,000-fold	[1]
Other Bromodomains	>70-fold	[1]

Cellular Profile: Target Engagement and Biological Consequences

In a cellular context, GSK4027 effectively engages its target, the PCAF bromodomain, demonstrating its cell permeability and ability to interact with its intended target within a living system.

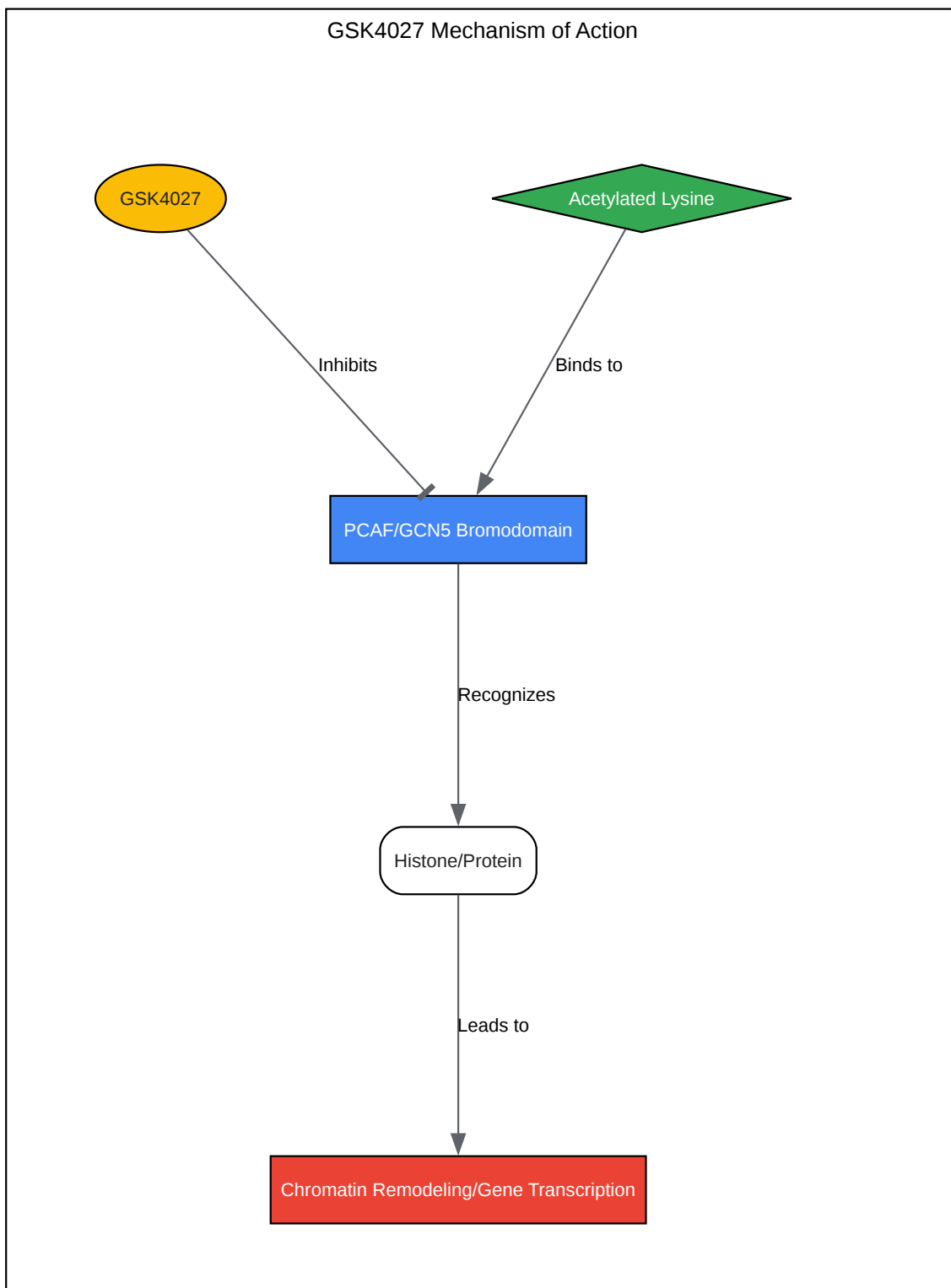
Quantitative Cellular Data for GSK4027

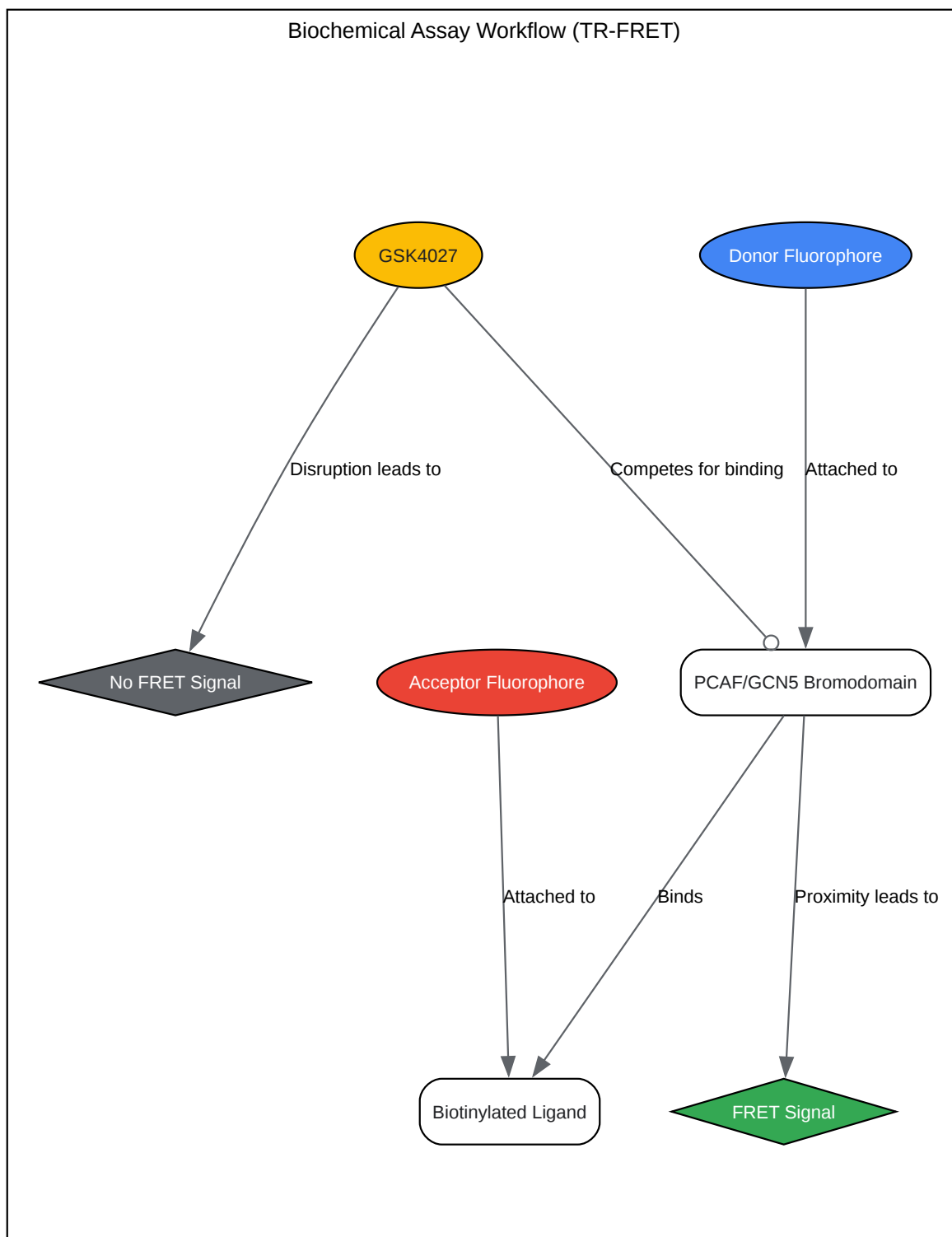
Target	Assay Type	Metric	Value	Cell Line	Reference
PCAF	NanoBRET	IC50	60 nM	HEK293	[1]

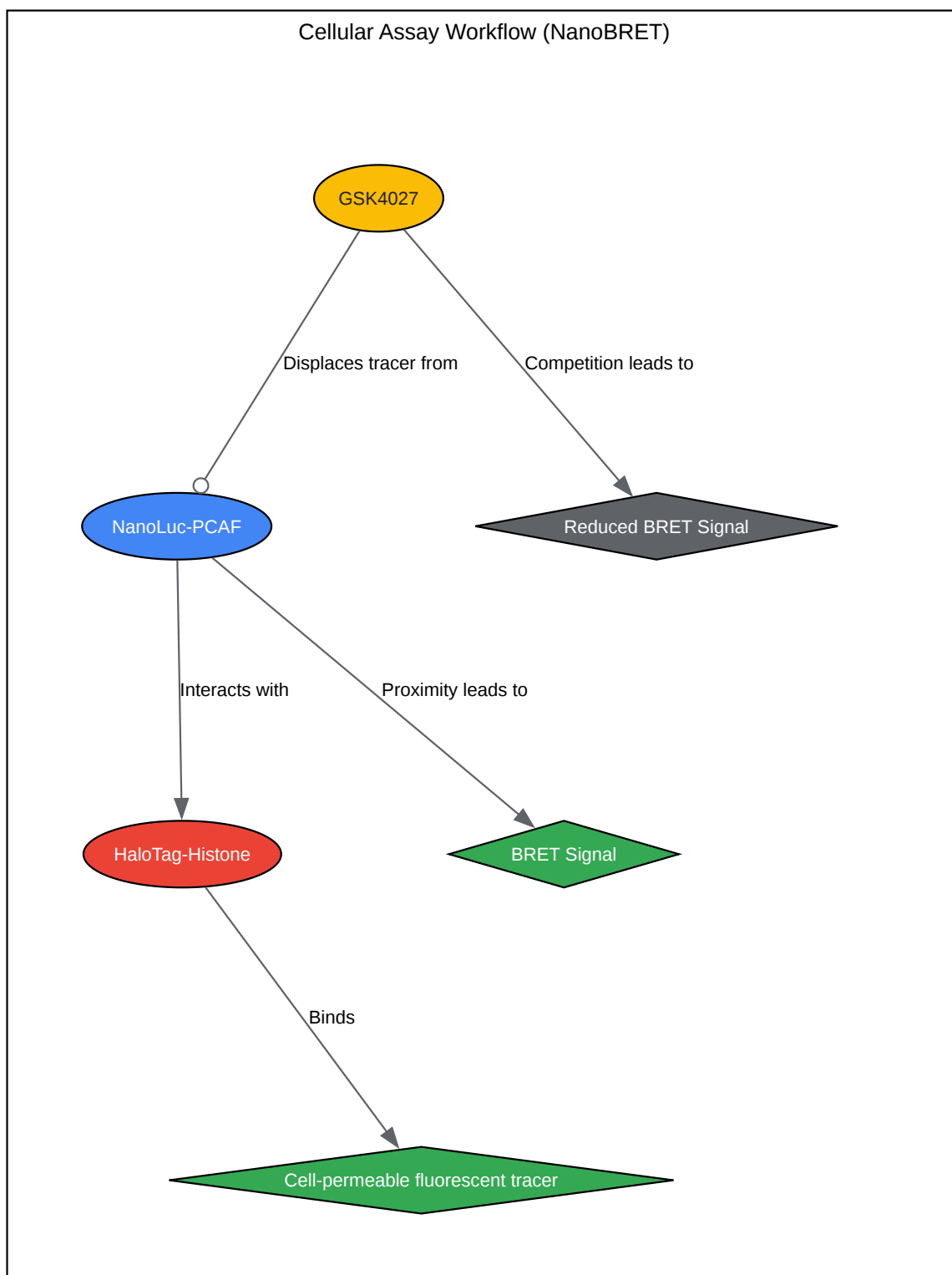
The cellular activity of GSK4027 is further underscored by its lack of general cytotoxicity at effective concentrations. Cellular health assays have shown no significant changes in mitochondrial integrity, nuclear size, or membrane permeability at concentrations up to 200 μ M.[\[1\]](#)

Signaling Pathway and Experimental Workflows

The following diagrams illustrate the mechanism of action of GSK4027 and the workflows of the key experimental assays used to characterize its biochemical and cellular effects.







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References

- 1. GSK4027 | Structural Genomics Consortium [thesgc.org]
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